5-氨基-2-氟苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

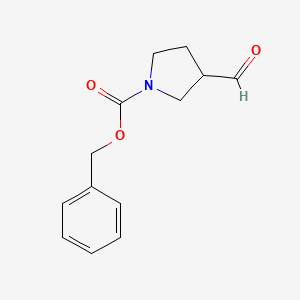

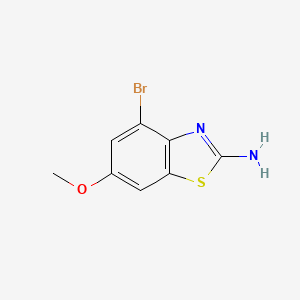

5-Amino-2-fluorophenylboronic acid is a chemical compound with the molecular formula C6H7BFNO2 . It is used as a reactant in various chemical reactions .

Synthesis Analysis

The synthesis of 5-Amino-2-fluorophenylboronic acid and similar boronic acids has been discussed in several studies . Boronic acids were first synthesized in 1860 and can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluorophenylboronic acid consists of 6 carbon atoms, 7 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 2 oxygen atoms . The exact mass of the molecule is 155.0553868 g/mol .Chemical Reactions Analysis

5-Amino-2-fluorophenylboronic acid is involved in various chemical reactions. For instance, it is used as a reactant in Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-2-fluorophenylboronic acid include a molecular weight of 154.94 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 4, and a rotatable bond count of 1 .科学研究应用

Proteomics Research

5-Amino-2-fluorophenylboronic acid is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a complex mixture.

Sensing Applications

Boronic acids, including 5-Amino-2-fluorophenylboronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection, and detection can be at the interface of the sensing material or within the bulk sample .

Drug Discovery

5-Amino-2-fluorophenylboronic acid is a versatile chemical compound utilized in drug discovery. Its unique properties enable it to be used in the development of new therapeutic agents.

Catalysis

This compound is also used in catalysis. Catalysts are substances that increase the rate of a chemical reaction by reducing the amount of energy needed to start the reaction. In this context, 5-Amino-2-fluorophenylboronic acid can be used to speed up reactions in various chemical processes.

Material Synthesis

5-Amino-2-fluorophenylboronic acid is used in material synthesis. It can be used to create new materials with unique properties, contributing to advancements in various fields such as nanotechnology, materials science, and engineering.

Preparation of Phenylboronic Catechol Esters

5-Amino-2-fluorophenylboronic acid can be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

This compound can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . This is a type of chemical reaction used to create complex molecules in the field of organic chemistry.

Site-selective Suzuki-Miyaura Arylation Reactions

5-Amino-2-fluorophenylboronic acid can be used in site-selective Suzuki-Miyaura arylation reactions . This is a type of cross-coupling reaction, which is used to create carbon-carbon bonds in the synthesis of various organic compounds.

安全和危害

5-Amino-2-fluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

作用机制

Target of Action

5-Amino-2-fluorophenylboronic acid is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The primary targets of this compound are the palladium (II) complexes involved in the SM coupling .

Mode of Action

In the SM coupling reaction, 5-Amino-2-fluorophenylboronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. In the transmetalation step, the organoboron reagent (5-Amino-2-fluorophenylboronic acid) transfers from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 5-Amino-2-fluorophenylboronic acid are primarily related to carbon–carbon bond formation via the SM coupling reaction . The downstream effects of these pathways include the formation of new organic compounds through the creation of new carbon–carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s properties, such as its stability and reactivity, can be tailored for application under specific sm coupling conditions .

Result of Action

The result of the action of 5-Amino-2-fluorophenylboronic acid is the formation of new carbon–carbon bonds via the SM coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications, including the development of pharmaceuticals and materials .

Action Environment

The action of 5-Amino-2-fluorophenylboronic acid is influenced by several environmental factors. The SM coupling reaction, in which this compound is used, benefits from mild and functional group tolerant reaction conditions . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use in a variety of environments and under various reaction conditions .

属性

IUPAC Name |

(5-amino-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZMVORRMKESPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405526 |

Source

|

| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-fluorophenylboronic acid | |

CAS RN |

873566-74-6 |

Source

|

| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)